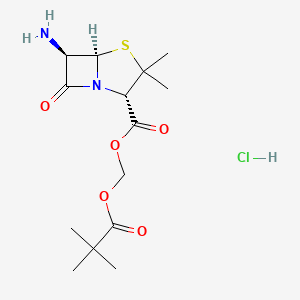

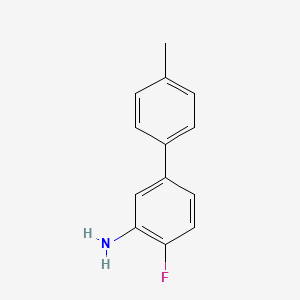

4-Fluoro-4'-methylbiphenyl-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

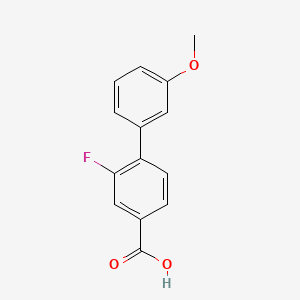

The synthesis of FMBA involves the reaction between 4-bromo-4’-methylbiphenyl-3-amine and potassium fluoride in the presence of tert-butylamine as a base. The resulting product is purified by column chromatography to yield pure FMBA.Molecular Structure Analysis

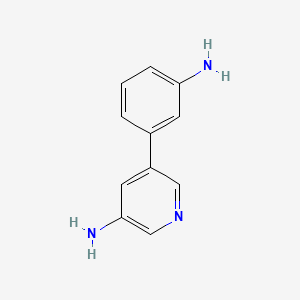

The molecular formula of FMBA is C13H12FN . The InChI key is SIXDIMOCGDQSBV-UHFFFAOYSA-N . The canonical SMILES is CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)N .Chemical Reactions Analysis

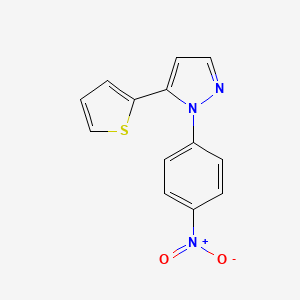

While there is no direct report for the photolysis of 4-fluoro-3-nitrophenyl azide (IUPAC: 4-azido-1-fuoro-2-nitrobenzene), it is historically known as 1-fluoro-2-nitro-4-azidobenzene (FNAB) and has been used for photoaffinity labeling .Physical And Chemical Properties Analysis

FMBA is a white crystalline solid with a molecular weight of 235.29 g/mol. It has a melting point of 165-168°C and a boiling point of 384°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol and chloroform.Applications De Recherche Scientifique

Tritiation of Carcinogenic Aromatic Amines : 4-Amino-4′-fluorobiphenyl, similar in structure to 4-Fluoro-4'-methylbiphenyl-3-amine, was tritiated for research into its behavior and interactions, particularly in the context of carcinogenicity and binding to DNA in vivo (Breeman, Kaspersen & Westra, 1978).

Synthesis of Fluorescent Molecular Probes : Compounds related to 4-Fluoro-4'-methylbiphenyl-3-amine are used in the synthesis of fluorescent molecular probes for biological studies. Such probes are valuable for labeling intracellular targets and enhancing the visibility of acidic cellular compartments like endosomes (Woydziak, Fu & Peterson, 2013).

Biochemical Photoprobes : 2-Fluoro-4-nitrophenyl ethers, which are structurally related, have been explored as biochemical photoprobes. These compounds offer insights into the nucleophilic photosubstitution reactions and could be useful in biological systems (Pleixats et al., 1989).

Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, another structurally similar compound, has been used as a chiral resolution reagent for analyzing scalemic mixtures of amines. This demonstrates the application of such compounds in stereochemical studies (Rodríguez-Escrich et al., 2005).

Arylation of Amines : The reaction of amines with 1-fluoro-2,4-dinitrobenzene, catalyzed by cetrimonium bromide, is closely related to the chemical behavior of 4-Fluoro-4'-methylbiphenyl-3-amine. Such reactions have applications in spectrophotometric determination and understanding of amine arylations (Wong & Connors, 1983).

Antitumor Activity : A structurally related compound, 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide, demonstrates antitumor activity and inhibits the proliferation of some cancer cell lines (Hao et al., 2017).

Polyphenols Synthesis and Properties : The synthesis of polyphenols derived from 4-fluorobenzaldehyde, which is structurally similar to 4-Fluoro-4'-methylbiphenyl-3-amine, investigates their thermal stability, optical, electrochemical properties, and conductivity, highlighting their significance in material science (Kaya, Kamaci & Arican, 2012).

Amine Vapors Detection : Amines, structurally akin to 4-Fluoro-4'-methylbiphenyl-3-amine, are crucial in many industries. A fluorescent sensor for detecting amine vapors was developed based on aggregation-induced emission, showcasing the potential of these compounds in environmental monitoring (Gao et al., 2016).

Mécanisme D'action

The mechanism of action of FMBA is attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells.

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-5-(4-methylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXDIMOCGDQSBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)

![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)